2-(4-chlorophenyl)-N-(2-nitrobenzyl)ethanamine
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Overview
Description
2-(4-chlorophenyl)-N-(2-nitrobenzyl)ethanamine is an organic compound that features a chlorophenyl group and a nitrobenzyl group attached to an ethanamine backbone
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-N-(2-nitrobenzyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 2-nitrobenzylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 4-chlorobenzyl chloride is reacted with 2-nitrobenzylamine in an appropriate solvent like ethanol or acetonitrile under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
2-(4-chlorophenyl)-N-(2-nitrobenzyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives using oxidizing agents such as potassium permanganate.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid to introduce additional functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-N-(2-nitrobenzyl)ethanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2-nitrobenzyl)ethanamine involves its interaction with specific molecular targets. The nitrobenzyl group can undergo photolysis to release active intermediates that interact with biological macromolecules. The chlorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
2-(4-chlorophenyl)-N-(2-nitrobenzyl)ethanamine can be compared with other similar compounds such as:
2-(4-chlorophenyl)-N-(2-nitrobenzyl)ethanamide: This compound has an amide group instead of an amine group, which may alter its reactivity and biological activity.
2-(4-chlorophenyl)-N-(2-nitrobenzyl)ethanol: The presence of a hydroxyl group instead of an amine group can influence its solubility and interaction with biological targets.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(2-nitrophenyl)methyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-14-7-5-12(6-8-14)9-10-17-11-13-3-1-2-4-15(13)18(19)20/h1-8,17H,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUPSPKQMCCHJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395001 |
Source
|
Record name | 2-(4-chlorophenyl)-N-(2-nitrobenzyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
418780-23-1 |
Source
|
Record name | 2-(4-chlorophenyl)-N-(2-nitrobenzyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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